![molecular formula C8H17N3O B3372089 2-(1,4-diazepan-1-yl)-N-methylacetamide CAS No. 87055-37-6](/img/structure/B3372089.png)
2-(1,4-diazepan-1-yl)-N-methylacetamide
Overview
Description
Scientific Research Applications
Biocatalysis
“2-(1,4-diazepan-1-yl)-N-methylacetamide” is a type of 1,4-diazepane, which has been used in biocatalytic processes . Specifically, it has been involved in enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . This process has been developed to improve the synthesis of optically pure 1,4-diazepanes, which are important structural units with diverse biological properties and pharmaceutical importance .
Medicinal Chemistry
1,4-diazepanes, such as “2-(1,4-diazepan-1-yl)-N-methylacetamide”, are important structural units with diverse biological properties and pharmaceutical importance . They have been used in the synthesis of natural products and pharmaceuticals . For example, they are found in drugs like Ripasudil, a derivative of Fasudil which is a Rho-associated kinase inhibitor used for treatment of glaucoma and ocular hypertension .
Material Science
The unique physicochemical properties of “2-(1,4-diazepan-1-yl)-N-methylacetamide” have gained attention in the scientific community for its potential applications in material science . However, the specific applications in this field are not detailed in the sources.
Organic Synthesis
“2-(1,4-diazepan-1-yl)-N-methylacetamide” has potential applications in organic synthesis . Its unique structure and properties can be utilized in the synthesis of various organic compounds.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(1,4-diazepan-1-yl)-N-methylacetamide is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
2-(1,4-diazepan-1-yl)-N-methylacetamide acts as a ROCK inhibitor . By inhibiting ROCK, it disrupts the Rho/ROCK complex, thereby modulating the physiological functions regulated by this complex .
Biochemical Pathways
The inhibition of ROCK affects various biochemical pathways. One of the key pathways influenced is the regulation of smooth muscle contractions . The disruption of the Rho/ROCK complex leads to relaxation of smooth muscles, which can have various downstream effects depending on the specific tissue or organ involved .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and brain penetration . These properties are crucial for the compound’s ability to reach its target and exert its effects.
Result of Action
The inhibition of ROCK by 2-(1,4-diazepan-1-yl)-N-methylacetamide can lead to a variety of cellular effects. For instance, in the context of ocular hypertension and glaucoma, ROCK inhibition can lead to a decrease in intraocular pressure . This can help alleviate the symptoms of these conditions.
properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-9-8(12)7-11-5-2-3-10-4-6-11/h10H,2-7H2,1H3,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADCAJFSPJPGNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-diazepan-1-yl)-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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